2-Dimethylamino-2-methyl-propylamine dihydrochloride
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Overview
Description
2-Dimethylamino-2-methyl-propylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of 2-dimethylamino-2-methyl-propylamine, which is known for its applications in various chemical reactions and industrial processes. This compound is typically found in the form of a white crystalline powder and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylamino-2-methyl-propylamine dihydrochloride typically involves the reaction of 2-dimethylamino-2-methyl-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:
C6H15N+2HCl→C6H16Cl2N2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process typically includes steps such as mixing, reaction, crystallization, and purification.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-2-methyl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2-Dimethylamino-2-methyl-propylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-dimethylamino-2-methyl-propylamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions. It can also form complexes with metal ions, influencing catalytic processes. The exact mechanism depends on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
Dimethylaminoethanol: Another related compound used in similar industrial and research applications.
Uniqueness
2-Dimethylamino-2-methyl-propylamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to form stable dihydrochloride salts makes it particularly useful in various chemical processes.
Properties
IUPAC Name |
2-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(2,5-7)8(3)4;;/h5,7H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZYJVGQZNZIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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